![molecular formula C34H33N3O5 B1662867 Elacridar CAS No. 143664-11-3](/img/structure/B1662867.png)
Elacridar
Descripción general
Descripción
Elacridar (also known as GW120918) is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to examine the influence of efflux transporters on agent distribution to the brain .
Synthesis Analysis
As of now, there is no detailed information available about the synthesis of this compound .Molecular Structure Analysis
This compound has a molecular formula of C34H33N3O5 and a molecular weight of 563.64 . It contains 6 transmembrane domains in the N-terminal half of the molecule .Chemical Reactions Analysis
This compound is a potent and specific non-competitive inhibitor of P-glycoprotein . It acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It increases the bioavailability of cytotoxic anti-tumor drugs .Physical And Chemical Properties Analysis
This compound is a white-colored powder . It has a solubility of 2 mg/ml in dimethyl sulfoxide (DMSO) .In Vivo
Elacridar has been studied extensively in vivo, with a number of studies demonstrating its efficacy in increasing the bioavailability of drugs. In one study, this compound was found to inhibit the efflux of paclitaxel, a chemotherapeutic drug, in mice. The study also found that this compound could increase the bioavailability of paclitaxel in the animals, leading to an increase in the therapeutic efficacy of the drug.
In Vitro
Elacridar has also been studied extensively in vitro. In one study, this compound was found to inhibit the efflux of doxorubicin, a chemotherapeutic drug, in cultured human cancer cells. The study also found that this compound could increase the intracellular accumulation of doxorubicin in the cells, leading to an increase in the therapeutic efficacy of the drug.
Mecanismo De Acción
Target of Action
Elacridar primarily targets P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) . This protein plays a crucial role in determining the response against medications, including cancer therapeutics .
Mode of Action
This compound acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATP-binding cassette (ABC) transporter family of transmembrane proteins . These proteins share a common ability to pump chemotherapy agents across the plasma membrane with no prerequisite for structure similarity .
Pharmacokinetics
It is known that this compound is an oral bioenhancer that targets multiple drug resistance in tumors . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein, which results in an increased bioavailability of coadministered drugs . This can lead to higher drug exposures in tissues, potentially overcoming the natural or acquired efflux mechanism of the local environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression levels of P-glycoprotein in the intestinal environment can reduce the absorption of drugs that are substrates for P-glycoprotein . Thus, the environment in which this compound is administered can significantly impact its effectiveness.
Actividad Biológica
Elacridar has been found to be a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that is responsible for the transport of drugs across cell membranes. In addition, this compound has been found to be a potent inhibitor of other drug transporters, such as MRP1 and MRP2, which are also involved in drug efflux.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the efflux of drugs, this compound has been found to increase the intracellular accumulation of drugs and to increase the therapeutic efficacy of drugs. This compound has also been found to inhibit the activity of other drug transporters, such as MRP1 and MRP2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Elacridar has several advantages for laboratory experiments. It is a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that is responsible for the transport of drugs across cell membranes. In addition, this compound is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in laboratory experiments. However, this compound can be toxic in high doses, and it can interact with other drugs, so caution should be exercised when using it in experiments.
Direcciones Futuras
Future research into Elacridar could focus on its potential as a drug delivery agent, as well as its potential to increase the bioavailability and therapeutic efficacy of drugs. Additionally, further research could be conducted into the mechanism of action of this compound and its potential to inhibit other drug transporters, such as MRP1 and MRP2. Another potential area of research is the development of new methods of synthesis for this compound, as well as the development of new formulations of this compound that could improve its stability and reduce its toxicity. Finally, further research could be conducted into the potential uses of this compound in combination with other drugs, as well as its potential for use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Superar la Resistencia a los Medicamentos en la Terapia del Cáncer
Elacridar ha sido estudiado por su potencial para modular la resistencia a los medicamentos en las células cancerosas. Inhibe la glicoproteína P (P-gp) y la proteína de resistencia al cáncer de mama (BCRP), que a menudo se sobreexpresan en las células cancerosas y contribuyen a la resistencia a múltiples fármacos (MDR) . Al bloquear estos transportadores de eflujo, this compound puede aumentar la concentración intracelular de los agentes quimioterapéuticos, mejorando potencialmente su eficacia .
Mejora de la Biodisponibilidad Oral de los Medicamentos
This compound puede aumentar la biodisponibilidad oral de los medicamentos que son sustratos para P-gp y BCRP al inhibir su eflujo de los enterocitos de regreso al lumen intestinal. Esta aplicación es particularmente beneficiosa para los medicamentos con una absorción oral deficiente debido a mecanismos de eflujo activo .
Mejora de la Administración de Fármacos al SNC
La barrera hematoencefálica (BBB) es un obstáculo importante para los fármacos activos en el SNC. This compound ha demostrado ser prometedor para aumentar la penetración cerebral de los agentes terapéuticos al inhibir P-gp y BCRP en la BBB, mejorando así los resultados del tratamiento para los trastornos neurológicos .
Mejora Farmacocinética
This compound se ha utilizado en estudios clínicos para investigar su papel en la alteración de la farmacocinética de los medicamentos coadministrados. Al inhibir P-gp y BCRP, this compound puede modificar la distribución, el metabolismo y la excreción de los medicamentos, lo que lleva a concentraciones plasmáticas y efectos terapéuticos mejorados .
Tratamiento de las Neoplasias Hematológicas
En las neoplasias hematológicas como la leucemia mieloide crónica (LMC), this compound se ha combinado con otros medicamentos como el imatinib para superar la resistencia asociada con los transportadores de eflujo de medicamentos, re-sensibilizando así las líneas celulares resistentes al tratamiento .
Herramienta de Investigación en el Desarrollo de Fármacos
This compound sirve como una herramienta de investigación valiosa en el proceso de desarrollo de fármacos. Se utiliza para evaluar el impacto de los transportadores de eflujo en la disposición de los fármacos y para comprender las interacciones mediadas por transportadores que pueden influir en el perfil farmacológico de nuevas entidades químicas .
Cada una de estas aplicaciones demuestra la versatilidad de this compound como bioenhancer y su potencial para mejorar los resultados terapéuticos en varios campos de la medicina y la farmacología. La investigación en curso y los ensayos clínicos aclararán aún más su papel y eficacia en estas aplicaciones .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162489 | |
Record name | Elacridar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |
Record name | Elacridar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
143664-11-3 | |
Record name | Elacridar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elacridar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elacridar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elacridar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elacridar | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELACRIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.